5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
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Description
5-(4-bromophenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C18H12BrN3O4S and its molecular weight is 446.28. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
Compounds similar to the specified chemical structure have been extensively studied for their potential therapeutic effects. For instance, thiazolopyrimidine derivatives, related to the furan and thiadiazole moieties of the compound, have shown significant antinociceptive and anti-inflammatory activities. These findings suggest potential applications in pain and inflammation management (Selvam et al., 2012). Furthermore, novel dicationic imidazo[1,2-a]pyridines, including furan derivatives, were identified as potent antiprotozoal agents, highlighting their role in infectious disease treatment (Ismail et al., 2004).
Organic Electronics
Compounds incorporating furan units have been investigated for their applications in organic electronics. A study on banana-shaped organic semiconducting molecules containing furan and thieno[3,2-b]pyrrole demonstrated their utility in organic field-effect transistors, with implications for the development of flexible and wearable electronic devices (Bulumulla et al., 2018).
Synthetic Methodologies
Research on synthetic methodologies involving furan and pyrrole derivatives has led to the development of novel chemical reactions and the synthesis of heterocyclic compounds. For example, the palladium-catalyzed direct arylation of heteroaromatic compounds, including furans, has emerged as a versatile method for constructing carbon–carbon bonds, essential for the synthesis of complex organic molecules (Roger et al., 2010). Additionally, reactions of 5-aryl-4-(hetaren-2-ylcarbonyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-ones with hydrazine and phenylhydrazine have contributed to the diversity of heterocyclic chemistry, expanding the toolkit for the synthesis of pyrrolo[3,4-c]pyrazol-6-ones and other related compounds (Gein & Mar'yasov, 2015).
Properties
IUPAC Name |
2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O4S/c1-9-20-21-18(27-9)22-14(10-4-6-11(19)7-5-10)13(16(24)17(22)25)15(23)12-3-2-8-26-12/h2-8,14,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXGRUZNBGCYCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432019-45-9 |
Source
|
Record name | 5-(4-BROMOPHENYL)-4-(2-FUROYL)-3-HYDROXY-1-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-1,5-DIHYDRO-2H-PYRROL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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